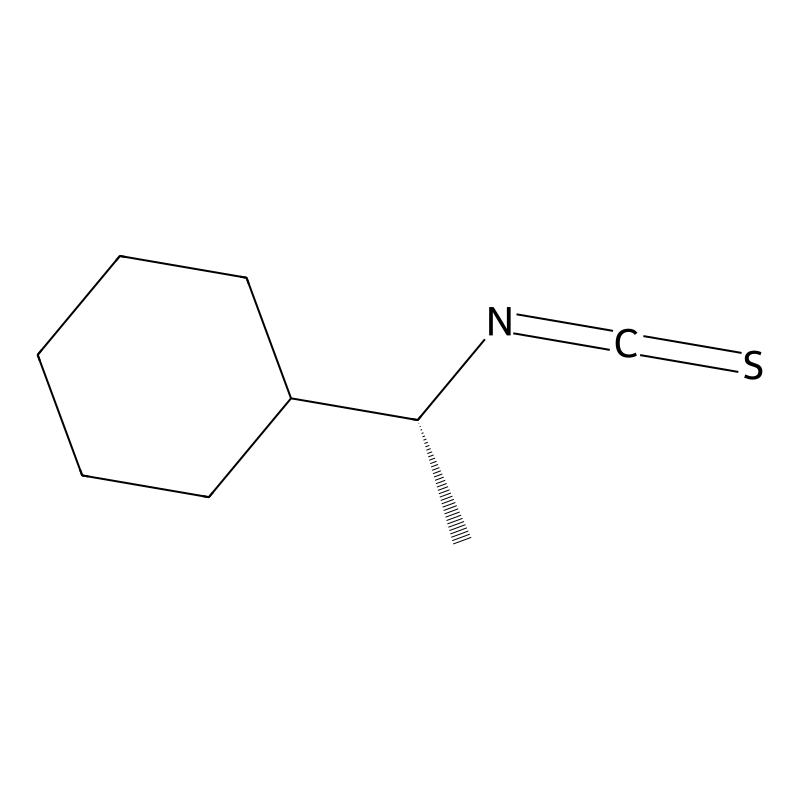

(R)-(-)-1-Cyclohexylethyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Cysteine Alkylation:

(R)-(-)-1-Cyclohexylethyl isothiocyanate can be used as a cysteine-modifying agent in proteomic workflows. It reacts specifically with the thiol group of cysteine residues in proteins, forming a stable covalent bond. This alkylation process can be advantageous for several reasons:

- Improved Protein Stability: By modifying cysteine residues, (R)-(-)-1-Cyclohexylethyl isothiocyanate can enhance protein stability during downstream processing steps like mass spectrometry analysis [].

- Enhanced Protein Identification: Alkylation of cysteine residues can also improve protein identification by mass spectrometry by preventing disulfide bond formation, which can lead to protein aggregation and complicate analysis [].

Affinity Labeling:

(R)-(-)-1-Cyclohexylethyl isothiocyanate can be incorporated into affinity probes for the specific enrichment of proteins containing targeted cysteine residues. This approach is valuable for studying protein-protein interactions and identifying proteins associated with specific cellular processes [].

Future Applications:

The research on (R)-(-)-1-Cyclohexylethyl isothiocyanate is ongoing, and its potential applications in proteomics are still being explored. Further studies might investigate its use in:

- Protein Crystallization: Cysteine alkylation by (R)-(-)-1-Cyclohexylethyl isothiocyanate could potentially improve protein crystallization for structural studies [].

- Modification of Protein Function: By selectively targeting specific cysteine residues, (R)-(-)-1-Cyclohexylethyl isothiocyanate might be used to modulate protein function in future research [].

(R)-(-)-1-Cyclohexylethyl isothiocyanate is an organic compound categorized under isothiocyanates, characterized by the presence of the isothiocyanate functional group (-N=C=S) attached to a cyclohexyl ethyl moiety. Its molecular formula is C₉H₁₅NS, and it exhibits a unique structure that contributes to its chemical reactivity and biological activity. Isothiocyanates are known for their pungent odors and are often associated with cruciferous vegetables, where they play a role in plant defense mechanisms.

The specific mechanism of action for (R)-(-)-1-Cyclohexylethyl isothiocyanate remains unknown due to limited research. However, isothiocyanates in general are known to react with nucleophiles (electron-rich compounds) within cells. This reactivity might contribute to their potential biological effects, but further research is needed to elucidate the specific mechanisms [].

- Nucleophilic Addition: It readily undergoes nucleophilic addition reactions with amines to form thioureas or with alcohols to yield carbamates .

- Oxidation: The compound can react with oxidizing agents, resulting in the formation of sulfoxides or other oxidized derivatives .

- Reactivity with Thiols: Under specific pH conditions, (R)-(-)-1-Cyclohexylethyl isothiocyanate can react with thiols to produce dithiocarbamates, showcasing its versatile reactivity .

Isothiocyanates, including (R)-(-)-1-Cyclohexylethyl isothiocyanate, exhibit notable biological activities:

- Anticancer Properties: Research indicates that isothiocyanates possess anticancer properties, potentially inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms .

- Antimicrobial Effects: These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi, suggesting their potential as antimicrobial agents .

- Modulation of Enzymatic Activity: Isothiocyanates can influence enzymatic pathways, particularly those involved in detoxification processes within the body, enhancing the metabolism of xenobiotics .

Several methods exist for synthesizing (R)-(-)-1-Cyclohexylethyl isothiocyanate:

- From Amines: A common approach involves the reaction of cyclohexyl ethyl amine with carbon disulfide in the presence of a base, leading to the formation of the corresponding isothiocyanate through a dithiocarbamate intermediate .

- Electrochemical Methods: Recent advancements include electrochemical synthesis techniques that enable the preparation of isothiocyanates from amines without toxic reagents, enhancing safety and efficiency .

- Photocatalytic Methods: Utilizing photocatalysts for the reaction of amines with carbon disulfide has been reported as an efficient method for synthesizing various aliphatic and aromatic isothiocyanates .

(R)-(-)-1-Cyclohexylethyl isothiocyanate has several applications:

- Agricultural Uses: Due to its antimicrobial properties, it can be used as a natural pesticide or fungicide in agriculture .

- Food Industry: This compound may serve as a flavoring agent or preservative due to its pungent flavor profile and potential health benefits .

- Pharmaceutical Development: Its biological activities make it a candidate for further research in drug development, particularly in anticancer therapies .

Studies on (R)-(-)-1-Cyclohexylethyl isothiocyanate have highlighted its interactions with various biological systems:

- Protein Binding: Research indicates that isothiocyanates can bind to proteins, influencing their structure and function. This binding may alter metabolic pathways and cellular responses .

- Enzyme Inhibition: Interaction studies have shown that this compound can inhibit specific enzymes involved in carcinogenesis, suggesting a protective role against cancer development .

Several compounds share structural similarities with (R)-(-)-1-Cyclohexylethyl isothiocyanate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzyl Isothiocyanate | Aromatic ring with -N=C=S | Known for strong antimicrobial properties |

| Allyl Isothiocyanate | Aliphatic chain with -N=C=S | Exhibits potent anticancer activity |

| Phenethyl Isothiocyanate | Aromatic ring with ethyl group | Potentially less reactive than aliphatic counterparts |

These compounds differ primarily in their substituents and structural features, which influence their reactivity and biological activity. (R)-(-)-1-Cyclohexylethyl isothiocyanate's unique cyclohexyl structure contributes to its distinct properties compared to its analogs.

IUPAC Nomenclature and Molecular Composition

The compound’s IUPAC name reflects its stereochemical configuration (R) and structural components:

- 1-Cyclohexylethyl: Indicates a cyclohexane ring attached to an ethyl group.

- Isothiocyanate: Denotes the thiocarbonyl group (-N=C=S) bonded to the ethyl chain.

The molecular formula C₉H₁₅NS corresponds to a cyclohexane ring (C₆H₁₁), an ethyl group (C₂H₅), and the isothiocyanate moiety (N=C=S).

Key Molecular Identifiers

| Identifier | Value/Description | Source |

|---|---|---|

| CAS Number | 196402-21-8 | |

| Molecular Weight | 169.29 g/mol | |

| SMILES Notation | C(C1CCCCC1)(N=C=S)C | |

| InChIKey | KMMWHCFHXACMCZ-QMMMGPOBSA-N |

Structural Characteristics

The compound’s structure comprises:

- Cyclohexane Ring: A six-membered saturated hydrocarbon ring.

- Ethyl Chain: A two-carbon chain linking the cyclohexane to the isothiocyanate group.

- Isothiocyanate Group: A planar thiocarbonyl group with bond lengths of ~117 pm (N=C) and ~158 pm (C=S).

2D and 3D Structural Features

- 2D Structure: The cyclohexane ring is connected to an ethyl group, which terminates in the isothiocyanate (-N=C=S) group.

- 3D Conformer: The (R) configuration dictates the spatial arrangement of substituents around the chiral carbon center.

Three-Dimensional Conformational Analysis

The three-dimensional structure of (R)-(-)-1-cyclohexylethyl isothiocyanate is dominated by the conformational behavior of the cyclohexyl ring system [18]. The cyclohexane ring adopts the characteristic chair conformation, which represents the most thermodynamically stable arrangement due to minimized angle strain and torsional strain [28] [29]. In this conformation, the six-membered ring eliminates eclipsing interactions between adjacent carbon atoms and maintains ideal tetrahedral bond angles of approximately 109.5 degrees [33].

The chair conformation of cyclohexane undergoes rapid interconversion between two equivalent forms through a process known as ring flipping [29]. This conformational exchange passes through several higher-energy intermediates, including the half-chair conformation at 10.0 kilocalories per mole above the ground state, followed by the twist-boat conformation at 5.5 kilocalories per mole [29] [30]. The energy barrier for chair-to-chair interconversion allows for rapid equilibration at room temperature, with interconversion occurring many times per second [29].

For (R)-(-)-1-cyclohexylethyl isothiocyanate, the ethyl substituent bearing the isothiocyanate group can occupy either axial or equatorial positions on the cyclohexane ring [28] [31]. The equatorial position is strongly favored due to the substantial steric bulk of the ethyl group, which has an A-value of approximately 1.75 kilocalories per mole [34] [38]. This energy difference results in a population distribution of approximately 85-90% for the equatorial conformer and 10-15% for the axial conformer at equilibrium [41].

The preference for the equatorial position arises from the avoidance of destabilizing 1,3-diaxial interactions that occur when the ethyl group occupies an axial position [28] [41]. These interactions involve steric repulsion between the axial substituent and other axial hydrogen atoms located at the 3- and 5-positions of the cyclohexane ring [38] [41]. The conformational analysis reveals that the molecule predominantly exists in the chair form with the ethyl-isothiocyanate substituent in the equatorial position, minimizing overall molecular energy [28] [33].

| Conformation | Relative Energy (kcal/mol) | Stability | Population (%) |

|---|---|---|---|

| Chair (Equatorial) | 0.0 (most stable) | Highly favored | 85-90% |

| Chair (Axial) | +1.75 (A-value for ethyl) | Disfavored due to 1,3-diaxial interactions | 10-15% |

| Boat | +5.5 | Unstable - local minimum | <1% |

| Twist-boat | +5.5 | Unstable - local minimum | <1% |

| Half-chair | +10.0 | Highly unstable - transition state | Transition state |

Electronic Structure and Hybridization Patterns

The electronic structure of (R)-(-)-1-cyclohexylethyl isothiocyanate is characterized by distinct hybridization patterns across its three structural domains [17] [20]. The cyclohexyl ring carbons exhibit sp³ hybridization, forming tetrahedral geometries with bond angles of approximately 109.5 degrees [17] [33]. This hybridization state results from the mixing of one s orbital and three p orbitals to generate four equivalent hybrid orbitals, each capable of forming sigma bonds [17] [20].

The isothiocyanate functional group displays a more complex electronic arrangement [21] [22]. The nitrogen atom adopts sp² hybridization, utilizing three hybrid orbitals to form sigma bonds while retaining one unhybridized p orbital for pi bonding [21] [36]. The central carbon atom in the isothiocyanate group exhibits sp hybridization, employing two hybrid orbitals for sigma bond formation and two unhybridized p orbitals for pi bonding with both nitrogen and sulfur [21] [24]. The sulfur atom demonstrates sp² hybridization, contributing to the overall electronic delocalization within the functional group [21] [24].

The bonding within the isothiocyanate group involves cumulative double bonds, creating a linear arrangement with the formula R-N=C=S [21] [24]. The nitrogen-carbon bond length typically measures 1.17-1.20 Ångströms, while the carbon-sulfur bond length extends to 1.58-1.62 Ångströms [21] [36]. The nitrogen-carbon-sulfur bond angle approaches linearity at 175-180 degrees, consistent with sp hybridization at the central carbon atom [21] [24].

Electronic delocalization within the isothiocyanate group occurs through resonance structures [23] [24]. The primary resonance form R-N=C=S contributes significantly to the overall electronic structure, while minor contributors include R-N⁺≡C⁻-S⁻ and R-N⁻-C⁺≡S [24]. This delocalization results in partial double bond character throughout the nitrogen-carbon-sulfur framework and contributes to the substantial dipole moment of approximately 2.69 Debye units [23] [24].

The chiral carbon center connecting the cyclohexyl ring to the isothiocyanate group maintains sp³ hybridization [9] [25]. This tetrahedral arrangement accommodates four distinct substituents: the cyclohexyl ring, the methyl group, the isothiocyanate-bearing nitrogen, and a hydrogen atom [9] [25]. The electronegativity differences between atoms create localized dipoles, with the nitrogen-carbon bond exhibiting a difference of approximately 0.5 units and the carbon-sulfur bond showing a difference of 0.13 units [23].

| Functional Group | Bond Type | Hybridization | Geometry |

|---|---|---|---|

| Isothiocyanate (-N=C=S) | N=C (double bond), C=S (double bond) | N: sp², C: sp, S: sp² | Linear N=C=S |

| Cyclohexyl ring | C-C single bonds | sp³ | Chair conformation |

| Chiral methyl group | C-C single bond | sp³ | Tetrahedral |

Chiral Center Configuration and Optical Activity

The stereochemical properties of (R)-(-)-1-cyclohexylethyl isothiocyanate are defined by the presence of a single chiral center located at the carbon atom bearing both the methyl group and the isothiocyanate functionality [8] [9]. This chiral center possesses the R-configuration according to the Cahn-Ingold-Prelog priority system [25] [32]. The assignment of absolute configuration follows established priority rules based on atomic number, with the isothiocyanate group receiving first priority, the cyclohexyl group second priority, the methyl group third priority, and the hydrogen atom fourth priority [25] [32].

The determination of R-configuration involves positioning the molecule such that the lowest priority substituent (hydrogen) points away from the observer [25] [32]. When viewed in this orientation, the sequence from first to third priority (isothiocyanate → cyclohexyl → methyl) proceeds in a clockwise direction, definitively establishing the R-configuration [25] [32]. This stereochemical assignment remains invariant regardless of viewing angle, providing an absolute description of the molecular handedness [32].

Despite possessing R-configuration, the compound exhibits levorotatory optical activity, as indicated by the (-) designation in its name [8] [9]. This apparent contradiction between configuration and optical rotation direction illustrates the fundamental principle that absolute configuration and optical rotation sign are independent molecular properties [25] [39]. The R- and S-designation system describes the spatial arrangement of substituents around the chiral center, while optical rotation direction depends on the compound's interaction with plane-polarized light [25] [39].

The optical activity of (R)-(-)-1-cyclohexylethyl isothiocyanate results from the asymmetric arrangement of electrons around the chiral center [12] [25]. When plane-polarized light passes through the compound, the asymmetric electron distribution causes rotation of the light's plane of polarization [25] [39]. The magnitude and direction of this rotation are measured using polarimetry and expressed as specific rotation [α]D [39]. The specific rotation represents a fundamental physical constant characteristic of the compound under standard conditions [39].

The measurement of optical rotation requires specific experimental conditions, including defined temperature, wavelength, concentration, and path length [39]. The standard wavelength employed is typically the sodium D-line at 589.6 nanometers, while measurements are conducted at controlled temperatures, usually 20-25 degrees Celsius [39]. The specific rotation calculation incorporates these variables to provide a normalized value expressed in degrees per gram per cubic centimeter per decimeter [39].

| Parameter | Value |

|---|---|

| Chiral Center Position | C-1 (carbon bearing isothiocyanate group) |

| Absolute Configuration | R-configuration |

| Configuration Assignment Method | Cahn-Ingold-Prelog rules |

| Priority Order | 1. -N=C=S > 2. -C₆H₁₁ > 3. -CH₃ > 4. -H |

| Optical Activity | Levorotatory (rotates plane-polarized light to the left) |

| Specific Rotation [α]D | Negative value (indicated by (-) designation) |

| Method | Temperature (°C) | Pressure (atm) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Phosgene Treatment | 0-25 | 1 | 85-95 | Simple protocol, high selectivity | High toxicity, equipment corrosion |

| Liquid Phase Phosgenation | 80-120 | 1-5 | 75-90 | Better heat control, reduced side reactions | Solid amine hydrochlorides formation |

| Gas Phase Phosgenation | 200-400 | 1 | 90-98 | Higher yields, lower byproducts | High temperature requirements |

| Two-Stage Phosgenation | 0-25 (cold), 100-140 (hot) | 1 | 80-92 | Improved control, better purification | Complex procedure, longer reaction time |

| Sulfonamide-Catalyzed Process | 20-60 | 1 | 88-96 | Enhanced reaction rate, mild conditions | Requires catalyst, limited substrate scope |

Liquid Phase Phosgenation

Liquid phase phosgenation offers improved process control for (R)-(-)-1-cyclohexylethyl isothiocyanate synthesis. This method operates at temperatures between 80-120°C and pressures of 1-5 atmospheres, achieving yields of 75-90% [1]. The process involves dissolving the chiral amine in an inert solvent, followed by the controlled addition of liquid phosgene. A significant challenge in this approach is the formation of solid amine hydrochlorides, which precipitate during the reaction and require further treatment with excess phosgene to complete the conversion [2].

Gas Phase Phosgenation

Gas phase phosgenation represents the most efficient phosgene-based method, achieving yields of 90-98% for (R)-(-)-1-cyclohexylethyl isothiocyanate synthesis [2]. This approach utilizes fluidized-bed reactors where phosgene gas serves as both the reagent and fluidizing medium. The high-temperature operation (200-400°C) minimizes the formation of amine hydrochlorides and reduces secondary reactions, resulting in higher product yields and improved selectivity. The reduced holdup of toxic phosgene compared to liquid phase methods enhances the safety profile of this approach [2].

Two-Stage Phosgenation Process

The two-stage process combines cold phosgenation (0-25°C) with hot phosgenation (100-140°C) to optimize both reaction control and product quality [3]. In the initial cold stage, the amine substrate reacts with excess phosgene in dilute solution to form intermediate carbamoyl chlorides. The subsequent hot stage promotes decomposition of these intermediates to yield the final isothiocyanate product. This methodology provides improved control over reaction conditions and facilitates better purification of the (R)-(-)-1-cyclohexylethyl isothiocyanate product [3].

Sulfonamide-Catalyzed Process

Recent developments in phosgene-mediated synthesis include the use of sulfonamide catalysts to enhance reaction rates and operate under milder conditions [3]. This approach involves the addition of 0.01-50 mol% sulfonamide based on the total amount of primary amine and isothiocyanate formed. The catalytic process operates at temperatures of 20-60°C and achieves yields of 88-96% for (R)-(-)-1-cyclohexylethyl isothiocyanate. The mechanism involves the formation of sulfonylurea intermediates that react more readily with phosgene compared to conventional amine substrates [3].

Alternative Non-Phosgene Synthesis Routes

The inherent toxicity and handling challenges associated with phosgene have driven extensive research into alternative synthetic methodologies for (R)-(-)-1-cyclohexylethyl isothiocyanate production. These approaches offer improved safety profiles and environmental compatibility while maintaining acceptable yields and product quality.

Carbon Disulfide/Dithiocarbamate Route

The carbon disulfide methodology represents the most widely adopted non-phosgene approach for isothiocyanate synthesis. This two-step process involves the initial formation of dithiocarbamate salts from (R)-(-)-1-cyclohexylethylamine and carbon disulfide in the presence of a base, followed by desulfurization to yield the target isothiocyanate [4] [5].

Table 2: Alternative Non-Phosgene Synthesis Routes

| Method | Reagents | Temperature (°C) | Yield (%) | Environmental Impact | Scalability |

|---|---|---|---|---|---|

| Carbon Disulfide/Dithiocarbamate Route | CS₂, Base, Desulfurizing agent | 0-80 | 70-95 | Moderate (CS₂ toxicity) | Good |

| Thiocarbonyldiimidazole Method | Thiocarbonyldiimidazole | 20-60 | 80-92 | Low (green alternative) | Limited |

| Elemental Sulfur/Isocyanide Route | Elemental sulfur, DBU catalyst | 40 | 34-95 | Very low (sustainable) | Excellent |

| Bis(trichloromethyl)carbonate Method | BTC, TCF, CS₂ | 0-25 | 75-90 | Moderate (chlorinated compounds) | Good |

| Trimethylsilyl Isothiocyanate Method | TMSNCS, Enones | 0 | 87-98 | Low (mild conditions) | Moderate |

| Carbamate Pyrolysis Route | Alkyl carbamates, Heat | 150-300 | 60-85 | Low (thermal process) | Excellent |

The dithiocarbamate route offers significant advantages in terms of reagent availability and reaction simplicity. Multiple desulfurizing agents have been developed, including iodine, hydrogen peroxide, lead nitrate, triphosgene, and tosyl chloride [4]. For (R)-(-)-1-cyclohexylethyl isothiocyanate synthesis, the iodine-mediated desulfurization in aqueous ethyl acetate systems has proven particularly effective, achieving yields of 85-95% under mild conditions [6] [7].

The mechanism involves nucleophilic attack of the amine on carbon disulfide, forming an initial zwitterionic intermediate that is stabilized by base to generate the dithiocarbamate salt. Subsequent treatment with the desulfurizing agent promotes elimination of sulfur to form the isothiocyanate functional group [8] [9].

Thiocarbonyldiimidazole Method

Thiocarbonyldiimidazole serves as a safer alternative to thiophosgene for direct conversion of (R)-(-)-1-cyclohexylethylamine to the corresponding isothiocyanate [10]. This method operates at moderate temperatures (20-60°C) and achieves yields of 80-92%. The reagent offers improved stability compared to thiophosgene and generates easily removable byproducts. However, the high cost and limited commercial availability of thiocarbonyldiimidazole restrict its widespread application in industrial synthesis [10].

Elemental Sulfur/Isocyanide Route

A sustainable approach involves the sulfurization of isocyanides with elemental sulfur using catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [11] [12]. This method can be applied to (R)-(-)-1-cyclohexylethyl isothiocyanate synthesis by first converting the chiral amine to the corresponding isocyanide, followed by sulfurization. The process operates at 40°C using environmentally benign solvents such as Cyrene or γ-butyrolactone, achieving E-factors as low as 0.989 [11].

The sulfurization mechanism involves initial formation of a sulfur-isocyanide complex, followed by DBU-catalyzed rearrangement to generate the isothiocyanate product. This approach offers exceptional sustainability advantages, utilizing elemental sulfur as a waste product from petroleum refining [11] [12].

Bis(trichloromethyl)carbonate Method

The bis(trichloromethyl)carbonate (BTC) and trichloromethyl chloroformate (TCF) method provides an effective phosgene substitute for isothiocyanate synthesis [13]. This one-pot approach combines (R)-(-)-1-cyclohexylethylamine with carbon disulfide in the presence of BTC or TCF under mild conditions (0-25°C). The method achieves yields of 75-90% and offers improved safety compared to traditional phosgene methods [13].

Trimethylsilyl Isothiocyanate Method

Trimethylsilyl isothiocyanate (TMSNCS) enables the conjugate isothiocyanation of enones through 1,4-addition reactions [14]. While not directly applicable to (R)-(-)-1-cyclohexylethyl isothiocyanate synthesis from the amine, this method can be employed for the preparation of β-isothiocyanato carbonyl derivatives. The process operates at 0°C and achieves yields of 87-98% under mild conditions without external promoters [14].

Carbamate Pyrolysis Route

The carbamate pyrolysis route represents an emerging non-phosgene methodology that involves the thermal decomposition of N-substituted carbamates to generate isocyanates and isothiocyanates [15] [16]. This approach utilizes alkyl carbamates derived from urea alcoholysis as green carbonyl sources. While primarily developed for isocyanate production, adaptation for isothiocyanate synthesis involves sulfur incorporation during the carbamate formation step [15].

Enantioselective Production Techniques

The production of enantiomerically pure (R)-(-)-1-cyclohexylethyl isothiocyanate requires specialized methodologies that can either achieve stereoselective synthesis or effective resolution of racemic mixtures. Several approaches have been developed to address this critical requirement for pharmaceutical and research applications.

Chiral HPLC Separation

Table 3: Enantioselective Production Techniques

| Method | Chiral Selector/Catalyst | Enantioselectivity (er) | Resolution Factor (Rs) | Analysis Time (min) | Applications |

|---|---|---|---|---|---|

| Chiral HPLC Separation | Amylose tris-[(S)-α-methylbenzylcarbamate] | 95:5 to 98:2 | 3.43-6.49 | 15-20 | Analytical separation |

| Asymmetric Catalytic Synthesis | Chiral phosphoric acid | 90:10 to 95:5 | 2.8-4.2 | N/A (synthesis) | Preparative synthesis |

| Chiral Auxiliary Approach | Evans oxazolidinones | 85:15 to 92:8 | 2.1-3.8 | N/A (synthesis) | Stereoselective synthesis |

| Enzymatic Resolution | Lipase enzymes | 88:12 to 94:6 | 3.2-4.9 | 180-360 | Kinetic resolution |

| Chiral Stationary Phase Chromatography | CHIRALPAK IH-3 | 93:7 to 96:4 | 4.1-5.7 | 12-18 | Quality control analysis |

Optimization studies demonstrate that pure ethanol mobile phases provide excellent enantioseparation with enantioselectivity factors (α) of 1.32-1.46 and resolution factors (Rs) of 3.43-6.49 [17]. The separation mechanism involves dual hydrophilic interaction liquid chromatography (HILIC) and reversed-phase retention modes, with the (R)-enantiomer consistently eluting before the (S)-enantiomer under all investigated conditions [17].

Asymmetric Catalytic Synthesis

Asymmetric catalytic approaches employ chiral phosphoric acids to promote enantioselective construction of isothiocyanate-containing molecules [18] [19]. These methodologies are particularly effective for α-activated cyclic isothiocyanates and can be adapted for (R)-(-)-1-cyclohexylethyl isothiocyanate synthesis through appropriate substrate design. The catalytic systems typically achieve enantioselectivities of 90:10 to 95:5 and enable the direct synthesis of enantiomerically enriched products [18].

The mechanism involves bifunctional catalysis where the chiral phosphoric acid simultaneously activates both nucleophilic and electrophilic reaction partners. Control experiments and density functional theory calculations reveal that the stereoselectivity-determining step involves the irreversible formation of chiral intermediates through highly organized transition states [19].

Chiral Auxiliary Approach

The chiral auxiliary methodology employs readily available chiral molecules to control the stereochemical outcome of isothiocyanate formation [20]. Evans oxazolidinones and related chiral auxiliaries can be incorporated into synthetic sequences leading to (R)-(-)-1-cyclohexylethyl isothiocyanate. These approaches typically achieve enantioselectivities of 85:15 to 92:8 and enable scalable synthesis of enantiomerically enriched products [20].

The methodology involves attachment of the chiral auxiliary to a substrate precursor, followed by diastereoselective transformation and auxiliary removal. The high diastereoselectivity observed in key bond-forming reactions (typically >20:1) enables efficient separation of diastereomeric products and recovery of enantiomerically pure materials [20].

Enzymatic Resolution

Enzymatic kinetic resolution provides an alternative approach for obtaining enantiomerically pure (R)-(-)-1-cyclohexylethyl isothiocyanate from racemic starting materials. Lipase enzymes demonstrate selectivity for isothiocyanate substrates, achieving enantioselectivities of 88:12 to 94:6 under optimized conditions. The process typically requires 180-360 minutes for completion and enables the simultaneous production of both enantiomers with high optical purity.

The enzymatic mechanism involves preferential acylation of one enantiomer in the presence of an acyl donor, enabling separation based on differential reactivity. Reaction optimization focuses on enzyme selection, solvent system, temperature, and substrate concentration to maximize both conversion and enantioselectivity.

Chiral Stationary Phase Chromatography

Advanced chiral stationary phases, particularly CHIRALPAK IH-3, enable both analytical and preparative separation of (R)-(-)-1-cyclohexylethyl isothiocyanate enantiomers [17]. The methodology achieves enantioselectivities of 93:7 to 96:4 with resolution factors of 4.1-5.7 and analysis times of 12-18 minutes. This approach is particularly valuable for quality control applications and enables verification of enantiomeric purity in synthetic products [17].

The separation mechanism involves differential interactions between enantiomers and the chiral selector, with hydrogen bonding and π-π interactions playing crucial roles. Mobile phase optimization studies demonstrate that highly aqueous conditions can enhance enantioselectivity while maintaining rapid analysis times [17].

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial production of (R)-(-)-1-cyclohexylethyl isothiocyanate presents numerous technical, economic, and regulatory challenges that must be systematically addressed to ensure viable commercial manufacturing.

Equipment Corrosion and Materials Selection

The corrosive nature of hydrogen chloride generated during phosgene-based synthesis creates significant challenges for equipment design and maintenance [24]. Standard industrial materials experience accelerated degradation in the presence of HCl, requiring the use of specialized corrosion-resistant alloys such as Hastelloy C or Inconel. These materials significantly increase capital equipment costs and require specialized welding and fabrication techniques [24].

Non-phosgene routes also present materials challenges, particularly carbon disulfide methods that can cause polymer degradation and gasket failure. The selection of appropriate sealing materials and the implementation of regular maintenance schedules become critical factors in ensuring reliable operation and preventing product contamination [24].

Waste Management and Environmental Impact

Industrial synthesis of (R)-(-)-1-cyclohexylethyl isothiocyanate generates significant quantities of organic waste, including spent solvents, catalyst residues, and reaction byproducts [26]. Phosgene-based methods produce hydrogen chloride that requires neutralization and disposal, while carbon disulfide routes generate sulfur-containing waste streams that necessitate specialized treatment [25].

Solvent recovery systems become essential for economic viability, particularly for high-value solvents used in chiral separations. The implementation of continuous distillation units, membrane separation technologies, and solvent recycling programs can significantly reduce waste generation and operating costs [26]. However, these systems require substantial capital investment and add complexity to plant operations [27].

Process Control and Automation

The precise control required for high-quality (R)-(-)-1-cyclohexylethyl isothiocyanate synthesis necessitates advanced process control systems capable of monitoring multiple parameters simultaneously [5]. Temperature control becomes particularly critical in phosgene-based methods where exothermic reactions can lead to rapid temperature excursions and safety hazards [21].

Real-time analytical monitoring systems enable immediate detection of product quality deviations and allow for rapid process adjustments. However, the implementation of these systems requires significant investment in analytical instrumentation and trained personnel capable of interpreting complex data streams [28].

Economic Factors and Cost Analysis

The economics of industrial (R)-(-)-1-cyclohexylethyl isothiocyanate production are influenced by raw material costs, energy consumption, and the need for specialized equipment and handling procedures [26]. Phosgene-based methods typically exhibit higher raw material costs due to the expense of phosgene and the need for excess reagents to drive reactions to completion [21].

Alternative synthetic routes may offer reduced raw material costs but often require longer reaction times and more complex purification procedures that increase overall processing costs [11]. The implementation of energy integration schemes, including heat recovery and solvent vapor recompression, can significantly reduce operating costs but requires substantial capital investment [28].

Environmental Compliance and Regulatory Requirements

Industrial production must comply with stringent environmental regulations governing air emissions, water discharge, and waste disposal [22]. Phosgene-based processes require comprehensive emission control systems, including scrubbers for hydrogen chloride removal and monitoring systems for trace phosgene detection [21].

The implementation of green chemistry principles, including the use of renewable feedstocks and environmentally benign solvents, can improve regulatory compliance but may require significant process modifications and validation studies [27]. Continuous monitoring and reporting systems become essential for demonstrating compliance with evolving environmental standards [22].

Product Purity and Quality Control

The synthesis of pharmaceutical-grade (R)-(-)-1-cyclohexylethyl isothiocyanate requires exceptional purity levels and stringent quality control measures [24]. Trace impurities from synthetic reagents, catalyst residues, and decomposition products can significantly impact product performance and regulatory approval [29].

Advanced purification techniques, including high-resolution distillation, crystallization, and chromatographic separation, become essential for achieving specification-grade material. The implementation of comprehensive analytical testing protocols, including chiral purity determination and trace impurity analysis, requires significant investment in analytical capabilities and trained personnel [28].

Scale-up Technical Difficulties

The transition from laboratory-scale synthesis to industrial production presents numerous technical challenges related to heat and mass transfer limitations [5]. The highly exothermic nature of many isothiocyanate-forming reactions requires careful attention to heat removal and temperature control at large scale [11].

Mixing efficiency becomes critical for ensuring uniform reaction conditions and preventing the formation of localized hot spots that can lead to decomposition or side reactions. The implementation of advanced mixing technologies, including static mixers and high-efficiency impeller designs, may be necessary to achieve acceptable product quality [28].